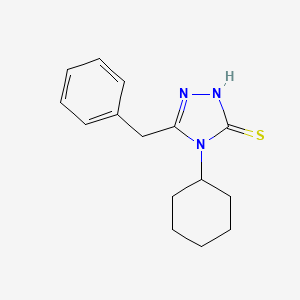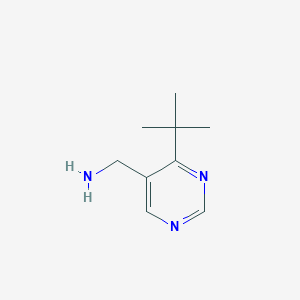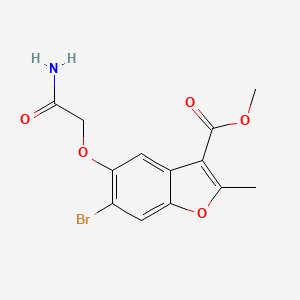![molecular formula C16H10N2OS2 B2841283 N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 392236-81-6](/img/structure/B2841283.png)
N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide” is a compound that has been synthesized and studied for its potential applications . It is a biheterocyclic compound containing two heteroaromatic fragments linked by a single bond . These types of compounds have attracted the attention of chemists due to their potential use as pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of “this compound” involves several steps . The process begins with the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol, which yields N-(1-naphthyl)thiophene-2-carboxamide . This compound is then treated with an excess of P2S5 in anhydrous pyridine, leading to the corresponding thioamide . The thioamide is then oxidized with potassium ferricyanide in an alkaline medium according to the Jacobson method, yielding 2-(thien-2-yl)naphtho[1,2-d]thiazole .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . For example, the 1H NMR spectrum of the compound contains signals of the H4 and H5 protons of the naphthalene ring at 7.79 and 7.70 ppm with a coupling constant of 9.0 and 8.9 Hz, indicating the 1,2-annulation of the 2-(thien-2-yl)thiazole fragment to naphthalene .
Chemical Reactions Analysis
The compound “this compound” can undergo various chemical reactions . For instance, it can be introduced into electrophilic substitution reactions such as nitration, bromination, formylation, and acylation . These reactions occur exclusively at the position 5 of the thiophene ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its synthesis and molecular structure . For example, the compound was prepared in a yield of 39% . The 1H NMR spectrum of the compound provides information about its chemical structure .
Scientific Research Applications
Synthesis and Reactivity
Research has demonstrated the synthesis and reactivity of various thiophene and naphtho[1,2-d]thiazol-2-yl derivatives, showcasing their potential in creating novel chemical structures through electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. These processes enable the generation of compounds with potentially useful physical and chemical properties for further application in different scientific fields (Aleksandrov et al., 2017; Aleksandrov et al., 2020).
Organic Electronics and Photovoltaics
Several studies have been focused on the development of organic electronic devices and photovoltaic cells using naphtho and thiophene derivatives. These compounds are attractive n-type materials for organic field-effect transistors (OFETs) and organic solar cells due to their high electron mobility and the ability to form crystalline structures favorable for device performance. For instance, Naphthalene diimide (NDI) copolymers incorporating thiophene units have shown promising results in OFET applications, with significant improvements in electron mobility and polymer crystallinity (Durban et al., 2010). Additionally, a naphtho[1,2-b:5,6-b′]dithiophene-containing molecule has been synthesized for use in solution-processed organic photovoltaics, demonstrating good solubility, thermal stability, and photovoltaic efficiency (Dutta et al., 2012).
Antimycobacterial Activity
A study on N-alkoxyphenylhydroxynaphthalenecarboxamides revealed certain derivatives exhibit antimycobacterial activity against Mycobacterium tuberculosis and other strains, with some compounds showing activity comparable or higher than standard treatments. This highlights the potential of naphtho[1,2-d]thiazol-2-yl derivatives in developing new antimycobacterial agents (Goněc et al., 2016).
Optoelectronic Properties and Polymer Science
Research into the optoelectronic properties of naphtho[1,2-d]thiazol-2-yl derivatives has led to the development of materials with high refractive indices and low birefringence, suitable for applications in polymer science and materials engineering. These properties are critical for the development of advanced optical materials and devices (Javadi et al., 2015).
Future Directions
The compound “N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide” and similar biheterocyclic compounds are of interest as potential biologically active substances . They could also serve as organic luminophores . Therefore, future research could focus on exploring these potential applications and further optimizing the synthesis process .
Mechanism of Action
Target of Action
The compound N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide, also known as N-{naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide, primarily targets potassium channels (KCa) . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons. The compound has been found to act on KCa3.1, KCa2.2, KCa2.1, and KCa2.3 .
Mode of Action
The compound acts as a potassium channel activator . It enhances the endothelium-derived hyperpolarizing factor response, which is involved in the regulation of vascular tone, thereby leading to a reduction in blood pressure .
Result of Action
The activation of potassium channels by the compound can lead to hyperpolarization of the cell membrane , which makes it less likely for the cell to fire an action potential. This can have various effects at the molecular and cellular level, depending on the type of cell and the physiological context. For instance, in smooth muscle cells in blood vessels, this could lead to relaxation of the muscle and dilation of the blood vessel, thereby reducing blood pressure .
properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS2/c19-15(13-6-3-9-20-13)18-16-17-14-11-5-2-1-4-10(11)7-8-12(14)21-16/h1-9H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUWLOGXZUJSMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841201.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid](/img/structure/B2841202.png)




![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2841209.png)

![4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2841212.png)

![N-[2-chloro-2-(2-naphthyl)ethyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2841217.png)
![4-(N,N-diallylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2841220.png)
